![molecular formula C10H8Cl2N2O B2870042 2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one CAS No. 14580-19-9](/img/structure/B2870042.png)
2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
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Overview
Description
The compound “2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one” is a derivative of 2,4-dichlorophenol . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synthesis Analysis
The synthesis of this compound involves the elimination of hydrogen sulfide from the amidoalkylated thiourea by the action of dicyclohexylcarbodiimide (DCC) . The structure of the synthesized compounds was established by different spectroscopic techniques like 1H NMR, 13C NMR, IR, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was determined through spectroscopic techniques . The X-ray diffraction studies were carried out for it . In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .Chemical Reactions Analysis
The nitration process of this compound in a microreactor was studied . The activation energy of the reaction is 40.204 kJ/mol . The continuous flow microreactor system greatly increased liquid-liquid two phases mass transfer efficiency, while accurately controlling the reaction temperature and residence time in the reactor .Physical And Chemical Properties Analysis
This compound is a white solid that is mildly acidic . It has the molecular formula Cl2C6H3OH . The average mass is 163.001 Da and the monoisotopic mass is 161.963913 Da .Scientific Research Applications
Anti-Cancer Properties Pyrazole derivatives have been synthesized and explored for their potential anti-cancer properties. A study by Thomas et al. (2019) synthesized two pyrazole compounds, including one closely related to the specified chemical, and conducted a docking analysis to propose their efficacy against human microsomal prostaglandin E synthase 1. The findings suggest that these compounds may exhibit negative responses against this enzyme, implicating their utility in cancer therapy Thomas et al., 2019.
Electrochemical Applications In another study, Nakum and Jadeja (2018) synthesized a mononuclear Cu(II) complex with a 4-acyl pyrazolone ligand, derived from a compound similar to the one . The study provided insights into the electrochemical properties of the complex, suggesting its potential applications in electrochemical devices Nakum & Jadeja, 2018.
Antimicrobial and Anticancer Agents Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine with a focus on their anticancer and antimicrobial activities. Their research underlines the importance of pyrazole derivatives in developing new pharmaceuticals to combat cancer and microbial infections Katariya, Vennapu, & Shah, 2021.
Green Chemistry Yadav et al. (2021) developed an efficient synthetic protocol for pyrano pyrimidine carboxylate derivatives, highlighting a green chemistry approach that avoids toxic catalysts and hazardous solvents. This study exemplifies the application of pyrazole derivatives in synthesizing compounds through environmentally friendly methods Yadav et al., 2021.
Spectroscopic and Quantum Chemical Analysis Viji et al. (2020) undertook a comprehensive analysis of a bioactive molecule incorporating a pyrazole moiety, employing spectroscopic and quantum chemical methods. Their research focused on understanding the antimicrobial activity and molecular docking studies to explore the biological functions of the compound, showcasing the importance of pyrazole derivatives in medicinal chemistry Viji et al., 2020.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHDFYLKCWXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one |
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